2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-18-10-4-15(5-11-18)14-20(25)22-17-8-6-16(7-9-17)19-12-13-21(26-2)24-23-19/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBCSDAGSGKLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a pyridazine derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide and analogous acetamide derivatives:
Structural and Functional Insights
- However, bulky groups like piperazine () or tert-butyl () can increase steric hindrance, affecting target binding .
- Heterocyclic Core : The 6-methoxypyridazine ring distinguishes the target compound from imidazo-pyridazine () or benzothiazole derivatives (). Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases .
- Pharmacological Gaps : While compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () show robust analgesic activity, the target compound’s lack of a sulfonamide group may limit similar efficacy unless compensatory mechanisms exist .
Research Implications
- Kinase Inhibition : The pyridazine core in the target compound aligns with kinase inhibitor scaffolds (e.g., c-Met or VEGFR inhibitors), warranting enzymatic assays .
- Anti-Inflammatory Potential: Structural analogs with sulfonamide or piperazine groups () show promise in pain management, suggesting the target compound could be repurposed with minor modifications .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring, followed by phenyl substitution and acetamide formation. The general synthetic route includes:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing the ethoxy and methoxy groups through nucleophilic substitution.
- Acetylation : Finalizing the structure by acetylating the amine group.
The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with pyridazine moieties have shown to inhibit serine/threonine protein kinases, which are crucial in cancer cell signaling pathways .
A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Anticonvulsant Properties
Research has also explored the anticonvulsant activity of related compounds. In animal models, certain derivatives exhibited protection against maximal electroshock (MES) seizures, suggesting a potential therapeutic application in epilepsy treatment . The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels, which are pivotal in seizure activity.
Tyrosinase Inhibition
Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown promising results in inhibiting tyrosinase activity, which could have applications in skin whitening treatments .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
